molecular formula C23H20Cl2N2O3S B11650930 2-{[(4-chlorophenoxy)acetyl]amino}-N-(3-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(4-chlorophenoxy)acetyl]amino}-N-(3-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11650930
M. Wt: 475.4 g/mol
InChI Key: FJHLJDGNPHUXSQ-UHFFFAOYSA-N
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Description

2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-N-(3-CHLOROPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields, including pharmacology and biochemistry. This compound is known for its ability to inhibit specific ion channels, making it a valuable tool in scientific research.

Preparation Methods

The synthesis of 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-N-(3-CHLOROPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:

    Preparation of 4-chlorophenoxyacetic acid: This is achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base.

    Formation of the amide bond: The 4-chlorophenoxyacetic acid is then reacted with an amine to form the corresponding amide.

    Cyclization: The amide is subjected to cyclization reactions to form the tetrahydrobenzothiophene ring.

    Final coupling: The final step involves coupling the tetrahydrobenzothiophene derivative with 3-chlorophenylamine to form the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up production.

Chemical Reactions Analysis

2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-N-(3-CHLOROPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and chlorophenoxy groups, to introduce different substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Properties

Molecular Formula

C23H20Cl2N2O3S

Molecular Weight

475.4 g/mol

IUPAC Name

2-[[2-(4-chlorophenoxy)acetyl]amino]-N-(3-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C23H20Cl2N2O3S/c24-14-8-10-17(11-9-14)30-13-20(28)27-23-21(18-6-1-2-7-19(18)31-23)22(29)26-16-5-3-4-15(25)12-16/h3-5,8-12H,1-2,6-7,13H2,(H,26,29)(H,27,28)

InChI Key

FJHLJDGNPHUXSQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)COC3=CC=C(C=C3)Cl)C(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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